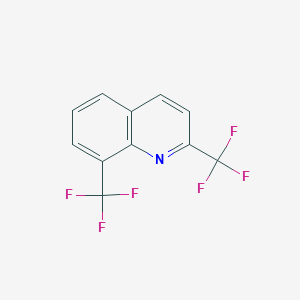

2,8-Bis(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N/c12-10(13,14)7-3-1-2-6-4-5-8(11(15,16)17)18-9(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENOMHHOAYYAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385012 | |

| Record name | 2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129625-31-6 | |

| Record name | 2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,8 Bis Trifluoromethyl Quinoline and Advanced Derivatives

Direct Synthesis Routes to the 2,8-Bis(trifluoromethyl)quinoline Core

The formation of the fundamental bicyclic quinoline (B57606) structure substituted with trifluoromethyl groups at the 2 and 8 positions can be achieved through specific cyclization strategies.

Cyclization Reactions Employing Polyphosphoric Acid Mediation

A primary method for constructing the 2,8-disubstituted quinoline ring system is the Combes quinoline synthesis, which involves the acid-catalyzed cyclization of an aniline (B41778) with a β-diketone. wikipedia.orgdrugfuture.com In the case of this compound derivatives, this reaction is effectively mediated by polyphosphoric acid (PPA). PPA serves as both a powerful dehydrating agent and the acid catalyst required for the critical ring-closing step. iipseries.orgnih.gov

The synthesis commences with the condensation of 2-(Trifluoromethyl)aniline (B126271) and a fluorinated β-diketone ester, ethyl 4,4,4-trifluoro-3-oxobutanoate. Heating these reactants in the presence of PPA induces an intramolecular electrophilic cyclization followed by dehydration to yield the stable quinoline ring system, specifically forming 2,8-Bis(trifluoromethyl)-4-quinolinol. chemicalbook.com The reaction conditions, such as temperature and duration, are critical for optimizing the yield of the cyclized product. chemicalbook.com

Table 1: PPA-Mediated Cyclization Reaction Parameters

| Reactant A | Reactant B | Catalyst | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric Acid | 150 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91% | chemicalbook.com |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric Acid | 120 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 23% | chemicalbook.com |

Oxidative Decyanation Approaches for Quinoline Ring Formation

Oxidative decyanation represents a potential pathway for the formation of certain heterocyclic systems. This method typically involves the removal of a cyanide group with concurrent ring formation or aromatization. However, based on a review of the available scientific literature, the application of oxidative decyanation for the direct synthesis of the this compound core is not a commonly documented or established route. Alternative strategies, such as the cyclization reactions described previously, are more frequently cited for the construction of this specific chemical scaffold.

Preparation of Key Synthons and Precursors

The synthesis of more complex derivatives of this compound relies on the preparation of versatile chemical intermediates, or synthons, which can be further functionalized.

Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

2,8-Bis(trifluoromethyl)-4-hydroxyquinoline (also named 2,8-Bis(trifluoromethyl)-4-quinolinol) is a pivotal precursor. As detailed in section 2.1.1, its synthesis is most effectively achieved via the PPA-mediated condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate. chemicalbook.com The reaction involves mixing the aniline and the ketoester, followed by the addition of PPA and heating under an inert atmosphere. chemicalbook.com Upon completion, the reaction is typically quenched by pouring the mixture into ice water, which causes the product to precipitate. chemicalbook.com The resulting solid can then be isolated by filtration. chemicalbook.com

Table 2: Synthesis and Properties of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

| Property | Value | Reference |

|---|---|---|

| Reaction Temperature | 150 °C | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Yield | 91% | chemicalbook.com |

| Melting Point | 128-130 °C | chemicalbook.com |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.30 (s, 1H), 7.80 (t, 1H), 8.28 (d, 1H), 8.52 (d, 1H) | chemicalbook.com |

Transformation to 4-Chloro-2,8-bis(trifluoromethyl)quinoline (B1363108)

The hydroxyl group at the 4-position of the quinoline ring is a versatile handle for further chemical modification. A common and important transformation is its conversion to a chloro group, yielding 4-Chloro-2,8-bis(trifluoromethyl)quinoline. chemimpex.com This product is a key intermediate for introducing various nucleophiles at the C4-position and is used in the synthesis of bioactive molecules. chemimpex.com

This transformation is a standard chlorination reaction. The 4-hydroxyquinoline (B1666331) precursor is treated with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). google.com Heating the substrate with one of these reagents, often in excess, effectively replaces the hydroxyl group with a chlorine atom. google.com

Generation of this compound-4-carboxylic Acid Derivatives

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction. wikipedia.orgjptcp.com This method involves the condensation of an isatin (B1672199) (or a derivative) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base like potassium hydroxide. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the ketone to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To generate this compound-4-carboxylic acid, this reaction would theoretically require the condensation of an appropriately substituted isatin, such as 7-(trifluoromethyl)isatin, with a trifluoromethyl ketone. The Pfitzinger reaction provides a direct, one-pot synthetic route to this class of compounds. ias.ac.in The resulting carboxylic acid can then be used for further derivatization, such as the formation of amides and esters.

Formation of Oxirane Derivatives of this compound

The introduction of an oxirane (epoxide) ring onto a quinoline scaffold serves as a powerful strategy for creating reactive intermediates amenable to a variety of nucleophilic ring-opening reactions. While direct epoxidation of a vinyl-substituted this compound is not extensively documented, the synthesis of such derivatives can be projected based on established methods for vinyl epoxidation on heterocyclic systems.

Vinyl epoxides are typically synthesized through the oxidation of a corresponding vinyl group. A precursor, such as 4-vinyl-2,8-bis(trifluoromethyl)quinoline, could undergo epoxidation using common oxidizing agents. The choice of reagent is crucial to ensure chemoselectivity, targeting the vinyl group's double bond without altering the quinoline core. Common methods for this transformation include the use of peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The electrophilic nature of mCPBA allows it to react selectively with the electron-rich double bond of the vinyl substituent.

Alternatively, vinyl epoxides can be generated from epoxy ketones or aldehydes. acs.org This two-step approach would involve the initial oxidation of a suitable precursor to form a 4-(1,2-epoxyethyl) derivative, which can then be converted to the vinyl epoxide. The reactivity of the strained oxirane ring, conjugated with the quinoline system, makes these derivatives valuable synthons for introducing new functionalities, such as amino alcohols or diols, through regioselective ring-opening reactions.

Advanced Derivatization Strategies and Functionalization

Building upon the this compound core, a range of advanced derivatization techniques allows for the synthesis of complex molecules with tailored properties. These strategies leverage modern catalysis and classic condensation reactions to achieve specific functionalizations at various positions of the quinoline ring.

Organometallic reagents are instrumental in forming new carbon-carbon bonds at the quinoline core. A key strategy involves the generation of a nucleophilic quinoline species that can react with various electrophiles. For instance, a 4-halo-2,8-bis(trifluoromethyl)quinoline can be converted into a highly reactive organolithium intermediate.

One documented process involves the reaction of 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484) with n-butyl lithium at low temperatures to generate 4-lithio-2,8-bis(trifluoromethyl)quinoline in situ. This potent nucleophile can then undergo condensation with electrophilic reagents. In a specific application, this lithiated intermediate is reacted with 2-cyanopyridine (B140075) to synthesize [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a key intermediate for the antimalarial drug mefloquine (B1676156). google.com This method, however, requires careful handling due to the hazardous nature of organolithium reagents. google.com

An alternative approach involves a one-pot condensation of a halo-quinoline, such as 4-chloro-2,8-bis(trifluoromethyl)quinoline, with an alpha-picolyl derivative in the presence of a base and a phase transfer catalyst. google.com This process avoids the pre-formation of highly reactive organometallic species, offering a potentially safer route to similar methanone (B1245722) derivatives.

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has been successfully applied to poly-brominated 2-trifluoromethylquinolines to synthesize a variety of bis- and tris-alkynylated products, which are of interest for their optical properties.

The process typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in combination with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (NEt₃). Studies on 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) have shown that various terminal acetylenes, bearing both electron-donating and electron-withdrawing groups, can be coupled with high efficiency. The reactions are generally carried out in a solvent like dioxane at elevated temperatures, yielding the desired bis-alkynylated quinolines in good to excellent yields.

The scope and efficiency of this methodology are demonstrated in the following table, which summarizes the Sonogashira coupling of 4,8-dibromo-2-(trifluoromethyl)quinoline with various acetylenes.

| Product | Alkyne Substituent (R) | Yield (%) |

|---|---|---|

| 6a | Phenyl | 99 |

| 6b | 4-Methoxyphenyl | 95 |

| 6c | 4-Cyanophenyl | 88 |

| 6d | 4-(Trifluoromethyl)phenyl | 90 |

| 6e | 2-Thienyl | 88 |

| 6f | Cyclopropyl | 71 |

| 6g | Trimethylsilyl | 92 |

This methodology provides a robust platform for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components in fluorescent materials.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for reliably and regioselectively linking molecular fragments. acs.orgnih.govnih.gov This reaction is used to create 1,4-disubstituted 1,2,3-triazole rings, which act as stable and biocompatible linkers in more complex molecular architectures.

In the context of quinoline chemistry, CuAAC has been employed to synthesize novel hybrids by connecting an alkynyl-functionalized quinoline with an organic azide (B81097). While research on the this compound core is specific, analogous studies on closely related structures, such as 4-(prop-2-ynyloxy)-2-(trifluoromethyl)quinolines, highlight the reaction's utility. nih.govbeilstein-journals.org The reaction typically proceeds by treating the quinoline-alkyne with a substituted azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts like copper(II) acetate (B1210297) (Cu(OAc)₂) or directly from a copper(I) source such as copper(I) iodide (CuI). beilstein-journals.org

The efficiency of the CuAAC can be significantly enhanced using mechanochemical methods (ball milling), which often provide higher yields in shorter reaction times compared to traditional solution-phase chemistry. nih.govbeilstein-journals.org The following table presents results from the CuAAC reaction between a propargylated 2-(trifluoromethyl)quinoline (B1226531) and various aryl azides, comparing solution and milling techniques.

| Product | Aryl Azide Substituent (X) | Catalyst/Method | Yield (%) |

|---|---|---|---|

| 5 | -H | Cu(OAc)₂ / Solution | 5 |

| Cu(OAc)₂ / Milling | 60 | ||

| 6 | -Cl | Cu(OAc)₂ / Solution | 10 |

| Cu(OAc)₂ / Milling | 72 | ||

| 7 | -Br | CuI / Solution | 45 |

| CuI / Milling | 88 | ||

| 8 | -I | CuI / Solution | 55 |

| CuI / Milling | 92 |

This strategy enables the modular assembly of quinoline-triazole hybrids, which are valuable in drug discovery and materials science.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). mdpi.comwikipedia.orgfrontiersin.org This reaction is particularly valuable for constructing nitrogen-containing ligand scaffolds, as it allows for the introduction of a wide variety of primary and secondary amines onto a core structure.

For the this compound system, a precursor such as a 4-formyl-2,8-bis(trifluoromethyl)quinoline (an aldehyde) could serve as the starting material. The reaction proceeds in two conceptual steps, which are often performed in a single pot:

Imine Formation: The quinoline aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion). This step is typically reversible and is favored by the removal of water.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, yielding the final amine product.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. wikipedia.org Sodium triacetoxyborohydride is often preferred as it is a mild and selective reagent that can be used in a one-pot procedure without the need to isolate the imine intermediate. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another effective reduction method. mdpi.com

This synthetic route provides a straightforward pathway to a diverse library of aminomethyl-substituted quinolines, which can be explored as potential ligands for metal catalysis or as building blocks for biologically active molecules.

The functionalization of the this compound scaffold at the 4-position can be achieved by first introducing a hydrazinyl group, which serves as a versatile handle for further elaboration. The key precursor, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, is synthesized from 4-chloro-2,8-bis(trifluoromethyl)quinoline by reaction with hydrazine (B178648) hydrate. This hydrazinyl intermediate can then be readily converted into a variety of derivatives, including hydrazones, ureas, and thioureas.

Hydrazones: Condensation of the 4-hydrazinylquinoline with various aromatic aldehydes in the presence of an acid catalyst (e.g., glacial acetic acid) in ethanol (B145695) affords the corresponding hydrazone derivatives in high yields.

Urea (B33335) and Thiourea (B124793) Derivatives: The 4-hydrazinyl precursor reacts with different isocyanates and isothiocyanates, respectively, to produce urea and thiourea derivatives. These reactions are typically carried out in a solvent like dry ethanol or dichloromethane (B109758) and proceed smoothly to give the target compounds in good yields.

The following table summarizes the synthesis of several such derivatives, demonstrating the versatility of the 4-hydrazinyl precursor.

| Derivative Type | Reactant | Product | Yield (%) |

|---|---|---|---|

| Hydrazone | 4-Chlorobenzaldehyde | 4a | 85 |

| Hydrazone | 4-Fluorobenzaldehyde | 4b | 89 |

| Hydrazone | 4-Nitrobenzaldehyde | 4c | 92 |

| Urea | Phenyl isocyanate | 5a | 82 |

| Urea | 4-Chlorophenyl isocyanate | 5b | 85 |

| Thiourea | Phenyl isothiocyanate | 6a | 88 |

| Thiourea | 4-Chlorophenyl isothiocyanate | 6b | 90 |

These transformations highlight an efficient strategy for creating diverse libraries of compounds based on the this compound core, suitable for screening for biological activity.

Stereo- and Diastereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, largely driven by the pharmacological importance of compounds like the antimalarial drug mefloquine, which is a diastereomeric (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol. The biological activity of such quinoline-based drugs is often highly dependent on their stereochemistry. Consequently, considerable research has been directed towards developing synthetic methods that allow for precise control over the formation of stereocenters, leading to the production of specific enantiomers or diastereomers. These approaches are critical for investigating structure-activity relationships and developing safer, more effective therapeutic agents.

While methodologies directly targeting a broad range of chiral this compound analogues are specialized, several powerful stereo- and diastereoselective strategies established for the broader quinoline class can be adapted. These strategies primarily include catalytic asymmetric hydrogenation, diastereoselective cycloaddition and cyclization reactions, and the enantioselective synthesis of key side chains, as exemplified by the extensive work on mefloquine and its derivatives.

Catalytic Asymmetric Hydrogenation for Chiral Tetrahydroquinolines

One of the most efficient methods for creating chiral centers in the quinoline scaffold is through the catalytic asymmetric hydrogenation of the quinoline ring to produce enantioenriched 1,2,3,4-tetrahydroquinolines. These chiral saturated heterocycles are valuable building blocks for more complex molecules. Transition metal complexes featuring chiral ligands are pivotal to this approach.

Chiral cationic Ruthenium(II) and Iridium(I) complexes have demonstrated exceptional performance in this transformation. For instance, Ru(II) catalysts bearing η⁶-arene and N-sulfonated diamine ligands have been used for the hydrogenation of various quinoline derivatives, achieving excellent conversions and high enantioselectivity (up to >99% ee). acs.org The mechanism is believed to involve a stepwise H⁺/H⁻ transfer, with the enantioselectivity originating from interactions like CH/π attractions between the catalyst's chiral ligand and the substrate in the transition state. acs.org

Similarly, Iridium catalysts complexed with chiral ligands such as SpiroPAP have been successfully employed for the asymmetric partial hydrogenation of 4-substituted quinolines. nih.gov This method yields chiral 1,4-dihydroquinolines in high yields (up to 95%) and with outstanding enantioselectivity (up to 99% ee). nih.gov Although these methods have been primarily demonstrated on quinolines with various alkyl and aryl substituents, their application to the this compound system is mechanistically plausible. The strong electron-withdrawing nature of the trifluoromethyl groups would significantly influence the electronic properties of the heterocyclic ring, potentially impacting catalyst activity and requiring specific optimization of reaction conditions.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Cationic Ru(II)-TsDpen | 2-Substituted Quinolines | 1,2,3,4-Tetrahydroquinolines | Up to >99% | acs.orgacs.org |

| Chiral Ir-SpiroPAP | 4-Substituted Quinolines | 1,4-Dihydroquinolines | Up to 99% | nih.gov |

Diastereoselective Approaches to Fused and Substituted Quinolines

Diastereoselective reactions provide a powerful means to construct complex polycyclic or highly substituted quinoline systems with defined relative stereochemistry. These methods often involve multicomponent reactions or intramolecular cyclizations where the stereochemical outcome is directed by the inherent geometry of the reactants and intermediates or by a chiral catalyst.

The Povarov reaction, a type of imino Diels-Alder reaction, has been utilized for the diastereoselective synthesis of tetrahydroquinoline-fused polycycles. By reacting anilines, aldehydes, and a dienophile, complex structures can be assembled in a single step. The use of cyclic dienophiles in this reaction can lead to the formation of ring-fused tetrahydroquinolines with high diastereoselectivity. nih.gov

Another strategy involves the samarium diiodide (SmI₂)-induced reductive cyclization of aniline derivatives. This method has been used to create functionalized hexahydroquinoline derivatives with excellent control over the relative configuration of the newly formed stereocenters. thieme-connect.com Such approaches are valuable for generating molecular complexity and could be applied to precursors bearing the this compound core to install diastereomeric substituent patterns.

Enantioselective Synthesis of Mefloquine Analogues

The synthesis of the four stereoisomers of mefloquine and its analogues represents a direct and highly relevant case study for the stereocontrolled synthesis of chiral this compound derivatives. nih.govresearchgate.net Mefloquine has two stereocenters, leading to four stereoisomers: the (11R,12S) and (11S,12R) pair (erythro) and the (11R,12R) and (11S,12S) pair (threo).

The primary strategies for the stereoselective synthesis of mefloquine analogues focus on the controlled formation of the piperidin-2-yl)methanol side chain and its attachment to the quinoline core. This can be achieved through several routes:

Synthesis from Chiral Precursors: Chiral amino acids, such as proline, can serve as starting materials for the piperidine (B6355638) portion of the molecule, embedding the desired stereochemistry from the outset.

Resolution of Intermediates: Racemic mixtures of key intermediates, or of the final products, can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis of the Side Chain: Enantioselective methods can be used to construct the chiral alcohol and amine functionalities on the side chain before its coupling to the this compound nucleus. For example, Sharpless asymmetric dihydroxylation has been employed as a key step in the enantioselective synthesis of mefloquine analogues. pitt.edu

Reactivity and Mechanistic Investigations of 2,8 Bis Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution (EAS) Reactivity of the Quinoline (B57606) System

Electronic Effects of Trifluoromethyl Groups on Ring Activation/Deactivation in EAS

The reactivity of the quinoline system towards electrophilic aromatic substitution (EAS) is inherently polarized. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. Consequently, EAS on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions reddit.comvaia.com.

In 2,8-bis(trifluoromethyl)quinoline, this deactivation is dramatically amplified. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups. Its strong deactivating influence arises from both a potent negative inductive effect (-I) and a negative hyperconjugation effect (-H). The presence of a CF₃ group at the C2 position renders the pyridine ring exceptionally electron-poor and thus highly resistant to electrophilic attack. Simultaneously, the CF₃ group at the C8 position strongly deactivates the benzene (B151609) ring, making electrophilic substitution challenging across the entire molecule. This dual substitution results in a quinoline system that is profoundly deactivated towards classical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation masterorganicchemistry.com.

Regiochemical Control in Electrophilic Transformations

Should an electrophilic substitution be forced to occur on the this compound core, the directing effects of the nitrogen atom and the trifluoromethyl groups would control the regiochemical outcome. The pyridine ring is strongly deactivated by both the nitrogen atom and the C2-CF₃ group, making substitution on this ring highly improbable reddit.com.

Therefore, any potential EAS would be directed to the carbocyclic ring. The C8 position is already occupied. The C8-CF₃ group exerts its strongest deactivating effect at the adjacent C7 position. While the C5 and C6 positions are also deactivated, they are electronically favored over C7. In standard quinoline chemistry, attack at C5 and C8 is generally preferred due to the formation of more stable carbocation intermediates where the aromaticity of the other ring is preserved vaia.com. Given that C8 is blocked, the C5 position would be the most likely, albeit still highly disfavored, site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS) Reactivity

The pronounced electron-deficient character of the this compound system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the two CF₃ groups stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the displacement of a suitable leaving group acs.org.

This reactivity is most pronounced at the C4 position, which is activated by both the quinoline nitrogen and the C2-CF₃ group. Research has shown that a leaving group at this position, such as a halide, is readily displaced by various nucleophiles. For instance, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) serves as a key intermediate for synthesizing a range of derivatives. It can be condensed with nucleophiles like 2-pyridylacetonitrile (B1294559) in the presence of a base and a phase transfer catalyst to form α-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-pyridineacetonitrile google.com. Similarly, it reacts with hydrazine (B178648) to yield 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, a versatile scaffold for further elaboration utmb.edu.

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | 2-Pyridylacetonitrile | α-(2,8-Bis(trifluoromethyl)quinolin-4-yl)-2-pyridineacetonitrile | google.com |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Hydrazine | 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | utmb.edu |

Functional Group Interconversions and Transformation Pathways on the Quinoline Core

The this compound core is a robust scaffold that allows for a variety of functional group interconversions, primarily centered around the C4 position. A common synthetic entry point is 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), which is synthesized via the cyclization of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate chemicalbook.com.

This 4-quinolinol can be converted into more reactive intermediates. For example, treatment with phosphoryl bromide (POBr₃) or a similar halogenating agent transforms the hydroxyl group into a bromo or chloro group, yielding 4-bromo- or 4-chloro-2,8-bis(trifluoromethyl)quinoline utmb.edubeilstein-journals.org. These halogenated derivatives are pivotal for subsequent substitution and coupling reactions.

Another significant transformation is the generation of organometallic reagents. 4-Bromo-2,8-bis(trifluoromethyl)quinoline (B1274484) can undergo lithium-halogen exchange upon treatment with n-butyl lithium to form 4-lithio-2,8-bis(trifluoromethyl)quinoline in situ. This highly reactive intermediate can then be quenched with various electrophiles, such as 2-cyanopyridine (B140075), to forge new carbon-carbon bonds google.com.

| Starting Material | Reagents | Product | Transformation Type | Reference |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | POBr₃ | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | Hydroxyl to Halogen Conversion | beilstein-journals.org |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | POCl₃ (or similar) | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Hydroxyl to Halogen Conversion | utmb.edu |

| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | n-Butyl Lithium | 4-Lithio-2,8-bis(trifluoromethyl)quinoline | Halogen-Metal Exchange | google.com |

| 7-Trifluoromethyl-isatin & 1,1,1-Trifluoroacetone | NaOH, Heat | This compound-4-carboxylic acid | Pfitzinger Reaction | prepchem.com |

Exploration of Reactivity Profiles of Substituted this compound Moieties

Substituents introduced onto the this compound core exhibit their own characteristic reactivity, enabling the synthesis of complex derivatives.

Halogenated Derivatives: Bromo-substituted quinolines are particularly useful for palladium-catalyzed cross-coupling reactions. For instance, brominated 2-trifluoromethylquinolines have been successfully employed in Sonogashira reactions with terminal alkynes. These reactions, catalyzed by systems like Pd(PPh₃)₄ and CuI, proceed in good to excellent yields to furnish various alkynylated quinolines, which have been studied for their optical properties beilstein-journals.orgnih.gov.

Hydrazinyl Derivatives: The 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline intermediate is a versatile building block. The hydrazinyl moiety can react with aldehydes and ketones to form hydrazones, or with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. These reactions demonstrate the utility of the introduced hydrazinyl group as a handle for diversification utmb.edu.

Acetonitrile (B52724) Derivatives: The α-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-pyridineacetonitrile intermediate can undergo further transformation. For example, it can be oxidized in situ using hydrogen peroxide in acetic acid to convert the acetonitrile group into a ketone, yielding [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a key precursor in the synthesis of the antimalarial drug mefloquine (B1676156) google.com.

| Substituted Moiety | Reaction Type | Reagents | Product Class | Reference |

| Bromo-quinoline | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, NEt₃ | Alkynylated Quinoline | beilstein-journals.orgnih.gov |

| 4-Hydrazinyl-quinoline | Condensation | Aldehydes/Ketones | Hydrazone | utmb.edu |

| 4-Hydrazinyl-quinoline | Addition | Isocyanates/Isothiocyanates | Urea (B33335)/Thiourea (B124793) | utmb.edu |

| 4-Acetonitrile-quinoline | Oxidation | H₂O₂, Acetic Acid | Ketone (Methanone) | google.com |

Spectroscopic and Structural Characterization of 2,8 Bis Trifluoromethyl Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 2,8-bis(trifluoromethyl)quinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-(phenylethynyl)-2,8-bis(trifluoromethyl)quinoline, the aromatic protons of the quinoline (B57606) ring and the phenyl substituent appear as multiplets in the downfield region. rsc.org Specifically, the spectrum shows a multiplet at δ 7.45 ppm corresponding to three protons of the phenyl group, and another multiplet at δ 7.68 ppm for the remaining two phenyl protons. rsc.org The quinoline protons are observed as a triplet at δ 7.78 ppm (1H), a singlet at δ 7.96 ppm (1H), and two doublets at δ 8.19 ppm (1H, J=7.3 Hz) and δ 8.62 ppm (1H, J=8.3 Hz). rsc.org The specific chemical shifts and coupling constants provide information about the electronic environment and spatial arrangement of the protons within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-(phenylethynyl)-2,8-bis(trifluoromethyl)quinoline, the spectrum displays a series of signals corresponding to the different carbon atoms. rsc.org The trifluoromethyl groups at positions 2 and 8 significantly influence the chemical shifts of the adjacent carbons. The quaternary carbon of the C-2 trifluoromethyl group appears as a quartet with a coupling constant of approximately 35.5 Hz, indicating its proximity to three fluorine atoms. rsc.org The carbon atoms of the quinoline ring and the phenylacetylene (B144264) moiety resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl groups and the anisotropic effects of the aromatic rings. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range. nih.gov In the case of this compound derivatives, the two trifluoromethyl groups are expected to show distinct signals in the ¹⁹F NMR spectrum due to their different chemical environments. The chemical shifts of these signals can provide information about the electronic effects within the molecule and can be influenced by substituent groups on the quinoline ring. For instance, in a series of trifluoromethylated quinolinyl-phenol Schiff bases, the CF3 group at C-4 showed a singlet at an average of -61.70 ppm. beilstein-archives.org The absence of fluorine-fluorine coupling between the two CF3 groups would suggest they are not in close spatial proximity.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule. emerypharma.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. emerypharma.com For a this compound derivative, COSY would show correlations between the protons on the quinoline ring, allowing for the assignment of their relative positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu By combining the information from the ¹H and ¹³C NMR spectra with the HSQC data, a complete assignment of all protonated carbons can be achieved. researchgate.net

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound compounds. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within the this compound framework.

Infrared spectroscopy is a fundamental technique for identifying functional groups and characterizing the vibrational modes of a molecule. For derivatives of this compound, both Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR-IR) spectroscopy have been employed. For instance, the characterization of 2,8-Bis(trifluoromethyl)quinolin-4-ol (B1348971) has been performed using both KBr pellet FTIR and ATR-IR techniques. nih.gov While detailed spectral assignments for the parent compound are not extensively published, studies on related structures provide expected characteristic bands. For example, in a complex derivative containing the this compound moiety, strong absorption bands corresponding to C-F stretching vibrations are observed in the 1115-1189 cm⁻¹ region. nih.gov

Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and molecular symmetry. The characterization of related compounds, such as 2,8-Bis(trifluoromethyl)quinolin-4-ol, has utilized FT-Raman spectroscopy, indicating its utility for analyzing this class of compounds. nih.gov Studies on other substituted trifluoromethyl quinolines have used Raman spectra to assign C-C stretching vibrations, which appear in the 1570-1640 cm⁻¹ range. dergipark.org.tr

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for the parent this compound is not prominently featured in the literature, the structures of several key derivatives have been elucidated, revealing important structural features.

A key intermediate, 2,8-bis(trifluoromethyl)-4-vinylquinoline , was analyzed to establish its solid-state conformation. jst.go.jp The analysis revealed that the molecule crystallizes in a monoclinic system. jst.go.jp The quinoline ring system is essentially planar, a common feature also observed in the crystal structure of 2,8-bis(trifluoromethyl)quinolin-4-ol. The solid-state packing of the vinyl derivative is stabilized by intermolecular C–H···F hydrogen bonds and halogen-halogen type I interactions. jst.go.jp Similarly, crystallographic studies of other derivatives, such as Schiff bases, confirm the planarity of the quinoline ring and provide detailed information on the dihedral angles between the quinoline core and its substituents. beilstein-journals.orgbeilstein-archives.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.678(2) |

| b (Å) | 17.492(7) |

| c (Å) | 8.286(4) |

| β (°) | 97.50(2) |

| Volume (ų) | 2396.5(16) |

| Z (molecules/unit cell) | 4 |

Optical Spectroscopy

The optical properties of this compound derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes.

The electronic absorption spectra of quinolines bearing trifluoromethyl groups have been studied to understand their electronic transitions. Derivatives of this compound typically exhibit absorption bands in the UV-visible region. nih.gov These absorptions are generally attributed to π → π* transitions within the aromatic quinoline ring system and n → π* transitions associated with the nitrogen heteroatom. nih.gov

Studies on alkynylated derivatives of 2-(trifluoromethyl)quinoline (B1226531) show that the position of substituents significantly impacts the absorption maxima. nih.gov For instance, comparing isomeric compounds reveals that the substitution pattern can induce a bathochromic (red) shift in the primary absorption band, indicating a change in the electronic energy levels. nih.gov

Many derivatives of this compound are known to be fluorescent. nih.gov Their photophysical properties, including fluorescence quantum yield (Φf) and Stokes shift, have been investigated to evaluate their efficacy as emitters.

The fluorescence properties are highly dependent on both the molecular structure and the solvent environment. For example, a series of Schiff bases derived from a trifluoromethylated quinoline showed fluorescence quantum yields ranging from low to good in various solvents, with values as high as 0.85 in methanol (B129727). beilstein-journals.orgnih.gov The Stokes shifts, which represent the difference between the absorption and emission maxima, were found to be larger in more polar solvents like DMSO and methanol compared to chloroform. beilstein-journals.orgnih.gov This suggests a more significant reorganization of the excited state in polar environments. beilstein-journals.org Furthermore, the position of substituents on the quinoline core has a pronounced effect on the emission spectrum. nih.govbeilstein-journals.org An alkynyl group at the 8-position, for example, was found to have a greater impact on the emission properties than a group at other positions. nih.govbeilstein-journals.org

| Solvent | Fluorescence Quantum Yield (Φf) | Stokes Shift (nm) |

|---|---|---|

| CHCl₃ | 0.12–0.80 | 59–85 |

| DMSO | 0.20–0.75 | 65–150 |

| MeOH | 0.13–0.85 | 65–130 |

Computational and Theoretical Studies on 2,8 Bis Trifluoromethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the properties of 2,8-bis(trifluoromethyl)quinoline and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov The B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or def2-TZVPP offers a balance of computational cost and accuracy for studying organic molecules. nih.govinpressco.com

DFT calculations have been successfully employed to support experimental data for derivatives of this compound. For instance, in studies of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, DFT was used to geometrically optimize the structure. The resulting theoretical bond lengths and angles showed excellent agreement with data obtained from X-ray crystallography. nih.gov This synergy between computational and experimental techniques provides a high degree of confidence in the determined molecular structures.

Table 1: Comparison of Experimental (X-ray) and Calculated (DFT) Bond Lengths for a this compound Derivative nih.gov

| Bond | Experimental Bond Length (Å) | Calculated (DFT) Bond Length (Å) |

|---|---|---|

| Quinolinyl C–N (1) | 1.3575 | 1.352 |

| Quinolinyl C–N (2) | 1.3070 | 1.306 |

| Piperidinyl C–N (1) | 1.4719 | 1.465 |

| Piperidinyl C–N (2) | 1.4740 | 1.464 |

Such studies also provide insights into thermodynamic stability, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors. nih.govrsc.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, using a color spectrum to represent different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. avogadro.cc50webs.com

For quinoline (B57606) derivatives, MEP maps can identify the most electronegative sites, such as the nitrogen atom of the quinoline ring and the oxygen atoms of substituents, as having the strongest negative electrostatic potential. mdpi.com This information is critical for understanding intermolecular interactions, particularly hydrogen bonding, and for predicting how the molecule will interact with biological targets like proteins or enzymes. nih.govmdpi.com The calculation of MEPs is often performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, based on the optimized molecular geometry. mdpi.com

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for understanding the binding mechanisms of potential drug candidates. nih.gov For quinoline derivatives, docking studies have been extensively used to investigate their binding affinity and interaction patterns with various biological targets. nih.govsemanticscholar.org

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which calculates the binding energy in kcal/mol. nih.gov Studies on quinoline analogues have explored their interactions with targets like HIV reverse transcriptase, DNA gyrase, and various protein kinases. researchgate.netnih.govsemanticscholar.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound scaffold and amino acid residues in the receptor's active site. semanticscholar.org The insights gained from docking can guide the rational design of new derivatives with improved potency and selectivity.

In Silico Prediction of Chemical Reactivity and Selectivity Profiles

In silico methods, particularly those based on DFT, are powerful for predicting the chemical reactivity and selectivity of molecules. By calculating various quantum chemical descriptors, researchers can gain a deeper understanding of a molecule's behavior. nih.govacs.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. acs.org

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.govrsc.org

Fukui Functions and Dual Descriptors: These concepts help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, thus predicting regioselectivity. acs.org

For halogenated quinolines, these computational tools can precisely predict reactive sites and provide a robust framework for understanding and rationalizing reaction pathways. acs.org

Advanced Crystal Structure Analysis through Computational Methods

Computational methods provide advanced analysis that complements experimental crystal structure data, offering deeper insights into the intermolecular forces that govern crystal packing.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. mdpi.com

Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts, such as strong hydrogen bonds. nih.govmdpi.com

White areas represent contacts around the van der Waals separation.

Blue regions signify longer contacts.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a this compound Derivative nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.0 |

| H···F / F···H | 29.4 |

| C···F / F···C | 7.0 |

| H···O / O···H | 6.6 |

| F···F | 5.6 |

| C···H / H···C | 5.0 |

| N···F / F···N | 2.6 |

| N···H / H···N | 2.4 |

Pixel Energy Calculations

In a study of three trifluoromethylquinoline derivatives, pixel energy calculations were performed to analyze close contacts involving fluorine atoms. scispace.com The total lattice energies, along with the partitioned energies, offer insights into the nature and strength of the intermolecular forces that govern the crystal structure.

Table 1: Pixel Energy Calculation Results for Related Trifluoromethylquinoline Derivatives (Note: Data presented here is illustrative of the methodology applied to similar compounds, as a direct study on this compound was not available.)

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Molecule Pair 1 | -25.8 | -10.5 | -45.2 | 30.1 | -51.4 |

| Molecule Pair 2 | -15.3 | -7.8 | -33.6 | 22.5 | -34.2 |

| Molecule Pair 3 | -30.1 | -12.4 | -50.9 | 35.7 | -57.7 |

These calculations are instrumental in understanding how the trifluoromethyl groups influence crystal packing through various non-covalent interactions.

Structure-Activity Relationship (SAR) Studies in a Chemical Context for Guiding Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new molecules with improved properties. oncodesign-services.comeurekaselect.comnih.gov For quinoline-based compounds, SAR studies systematically explore how structural modifications to the quinoline scaffold affect their biological activity. oncodesign-services.com This information is crucial for optimizing lead compounds to enhance potency and selectivity. oncodesign-services.com

In the context of guiding molecular design, SAR for quinoline derivatives, including those with trifluoromethyl substitutions like this compound, often focuses on specific therapeutic targets. For instance, in antimalarial drug discovery, SAR studies on quinoline derivatives have been pivotal. researchgate.net These studies analyze how changes in substituent groups on the quinoline ring impact the compound's efficacy against Plasmodium parasites. researchgate.net

Computational SAR methods, which use machine learning models, can predict the biological activity of novel compounds based on their chemical structure. oncodesign-services.com These models are developed using experimental data and help in identifying promising candidates for synthesis and testing. oncodesign-services.com For example, Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the anti-tumor activity of bisquinoline derivatives. nanobioletters.com

Experimental SAR involves synthesizing a series of structurally related compounds and evaluating their biological activity through assays. oncodesign-services.com The resulting data helps in identifying key structural features responsible for the observed activity. oncodesign-services.com For this compound and its analogues, SAR studies would typically involve modifications at various positions of the quinoline ring to probe the electronic and steric requirements for a desired interaction with a biological target.

Advanced Research Applications and Potential of 2,8 Bis Trifluoromethyl Quinoline in Chemical Sciences

Utilization as Versatile Synthetic Intermediates for Complex Organic Architectures

The 2,8-bis(trifluoromethyl)quinoline core is a foundational element for the construction of more elaborate molecular structures. Its synthesis is often achieved through the cyclization of 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a dehydrating agent like polyphosphoric acid, yielding 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) chemicalbook.com. This quinolinol is a key intermediate that can be readily converted into other versatile building blocks.

For instance, the hydroxyl group at the 4-position can be transformed into a chloro group to produce 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) sigmaaldrich.cn. This chlorinated derivative is highly susceptible to nucleophilic substitution, opening pathways to a wide range of functionalized analogues. Another crucial intermediate, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, is synthesized from the 4-chloro precursor and serves as a key scaffold in medicinal chemistry research sigmaaldrich.cn. The reactivity of these positions allows chemists to append various functional groups and build complex organic architectures, demonstrating the compound's role as a pivotal synthetic intermediate nih.gov.

| Intermediate Compound | Precursor | Synthetic Transformation | Reference |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | 2-(Trifluoromethyl)aniline | Cyclization with ethyl 4,4,4-trifluoro-3-oxobutanoate | chemicalbook.com |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | 2,8-Bis(trifluoromethyl)quinolin-4-ol | Chlorination | sigmaaldrich.cn |

| 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Hydrazinolysis | sigmaaldrich.cn |

Application in Ligand Design for Catalysis

The rigid, heterocyclic structure of quinoline (B57606) makes it an excellent scaffold for the design of ligands used in transition metal catalysis. The electronic properties imparted by the two trifluoromethyl groups in this compound make it an attractive core for developing specialized ligands with enhanced stability and catalytic activity.

Quinoline-based pincer ligands, particularly those with an NNN (tridentate nitrogen) coordination motif, have emerged as robust platforms for supporting transition metal catalysts. These ligands are known to form stable complexes with metals like nickel, which are effective in catalyzing challenging reactions such as C-H bond alkylation researchgate.net. Research has demonstrated that well-defined Ni(II) complexes supported by tridentate N,N,N-pincer ligands can efficiently catalyze the direct C-H bond alkylation of azoles with unactivated alkyl halides under mild conditions researchgate.net. The this compound framework is a prime candidate for incorporation into such pincer ligand designs. The electron-withdrawing CF₃ groups are expected to modulate the electronic environment of the metal center, potentially enhancing catalytic efficiency and stability.

The creation of chiral molecules with high enantiomeric purity is a paramount goal in modern chemistry, particularly for pharmaceutical synthesis. Chiral ligands containing quinoline motifs have been successfully employed in a multitude of asymmetric catalytic reactions researchgate.net. The development of new families of chiral ligands is often pursued through a modular building block strategy, allowing for the fine-tuning of stereoelectronic properties core.ac.uk. The rigid backbone of this compound makes it an ideal scaffold for constructing such modular chiral ligands. By attaching chiral auxiliaries to the quinoline core, it is possible to create a well-defined chiral pocket around a coordinated metal center. Recently, new classes of axially chiral biaryl quinoline ligands have been designed and shown to be effective in enantioselective reactions when paired with silver catalysts rsc.org. This highlights the potential for developing novel chiral ligands based on the this compound structure for a range of enantioselective transformations mdpi.com.

Exploration within Materials Science Research

The unique electronic and photophysical properties of fluoroalkylated aromatic compounds have positioned them as promising candidates for applications in materials science. The this compound scaffold has been investigated for its potential in creating novel functional materials, particularly those with tailored optical properties.

Research into polyhalogenated 2-trifluoromethylquinolines has shown that they can serve as precursors to highly fluorescent materials nih.gov. Through palladium-catalyzed Sonogashira cross-coupling reactions, bromo-substituted derivatives of 2-trifluoromethylquinoline have been converted into bis- and tris-alkynylated products. These resulting compounds exhibit intense fluorescence, and their optical properties, such as absorption and emission wavelengths, can be tuned by varying the substituents on the alkyne moieties nih.gov. The strong electron-withdrawing nature of the two CF₃ groups in this compound enhances the electron-accepting character of the quinoline core, which can be beneficial for applications in electronic devices and as electroluminescent materials nih.gov.

Table of Optical Properties for Selected Alkynylated Quinolines Data derived from studies on related substituted 2-(trifluoromethyl)quinolines.

| Compound Structure | Absorption Max (nm) | Emission Max (nm) |

| 2,8-Bis(phenylethynyl)-quinoline derivative | ~350-370 | ~380-450 |

| 2,8-Bis((4-methoxyphenyl)ethynyl)-quinoline derivative | ~360-380 | ~400-470 |

| 2,8-Bis((4-(trifluoromethyl)phenyl)ethynyl)-quinoline derivative | ~350-370 | ~380-450 |

Design of Chemically Modified Analogues for Investigating Specific Molecular Interactions and Recognition

The this compound scaffold is a key component in the structure of the antimalarial drug mefloquine (B1676156) nih.gov. This has spurred extensive research into the design and synthesis of chemically modified analogues to probe and enhance biological activity and to investigate specific molecular interactions. By systematically altering the substituents on the quinoline core, researchers can fine-tune the molecule's properties to improve potency and understand its mechanism of action.

For example, various analogs have been synthesized to evaluate their activity against the Zika virus, demonstrating that modifications to the quinoline structure can significantly impact antiviral potency . In another area, mefloquine-isoxazole carboxylic esters have been developed as prodrugs with antituberculosis activity, representing a rational design approach to improve the metabolic stability of the parent compound sigmaaldrich.cn. These studies underscore the value of the this compound core as a template for creating diverse molecular probes to study interactions with biological targets such as enzymes and receptors nih.gov.

Contribution to the Development of Novel Synthetic Methodologies Leveraging Fluoroalkylated Heterocycles

The synthesis and functionalization of fluoroalkylated heterocycles are of significant interest due to the profound impact of fluorine on molecular properties rsc.org. Research on this compound and its derivatives contributes to the broader development of novel synthetic methodologies. The challenges associated with the synthesis and subsequent modification of these electron-deficient systems drive innovation in chemical reactions.

A notable example is the successful application of palladium-catalyzed Sonogashira reactions to synthesize various bis- and tris-alkynylated 2-trifluoromethylquinolines in high yields nih.gov. The optimization of these cross-coupling conditions for polyhalogenated, electron-poor heterocyclic substrates expands the toolbox available to synthetic chemists. This work provides valuable insights into the reactivity of such systems and facilitates the construction of complex molecules that were previously difficult to access. The development of robust synthetic routes to access trifluoromethyl-containing heterocycles is crucial for advancing research in medicinal chemistry and materials science rsc.orgcolab.ws.

Q & A

Q. What are the key synthetic routes for 4-amino-substituted 2,8-bis(trifluoromethyl)quinoline derivatives?

The primary method involves a single-step nucleophilic substitution reaction using 2,8-bis(trifluoromethyl)-4-chloroquinoline as the starting material. Reactants (e.g., diamines, morpholino derivatives) are heated with triethylamine in N-methylpyrrolidinone (NMP) at 100–120°C for 6–12 hours. Products are precipitated by cooling the reaction mixture, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, chloroform/methanol eluent). Yields range from 41% to 60%, with structural confirmation via H NMR (e.g., δ 3.5–4.5 ppm for morpholino protons) and elemental analysis .

Q. How is structural characterization performed for this compound derivatives?

- H/F NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and confirms trifluoromethyl groups (-CF: δ -60 to -65 ppm in F NMR).

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) resolve molecular geometry, bond angles, and packing interactions. For example, ORTEP-III visualizes quinoline ring planarity and substituent orientations .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/F percentages .

Q. What in vitro assays are used to evaluate antimycobacterial activity?

- Microplate Alamar Blue Assay (MABA) : Screens compounds at 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, with ≥90% inhibition indicating activity.

- BACTEC 460 radiometric system : Measures Minimum Inhibitory Concentration (MIC) by detecting CO release inhibition. MIC is defined as the lowest concentration reducing fluorescence by 90% relative to controls. Cytotoxicity is assessed using VERO cells (IC values), with Selectivity Index (SI) = IC/MIC .

Advanced Research Questions

Q. How to resolve discrepancies between high in vitro potency and low selectivity indices (SI) in anti-TB derivatives?

Example: Compound 1 (MIC = 3.13 µg/mL) showed SI = 1.25 due to cytotoxicity (IC = 3.9 µg/mL). Mitigation strategies include:

- Side-chain optimization : Replace metabolically labile groups (e.g., tert-butyl) with polar moieties (e.g., piperazinyl) to enhance solubility and reduce non-specific binding.

- Prodrug approaches : Mask cytotoxic groups (e.g., esterification of amines) for targeted release in acidic phagolysosomes of M. tb-infected macrophages .

Q. How do structural modifications at the 4-position influence biological activity?

- Diaminoalkyl chains : Derivatives with ethylenediamine linkers (e.g., Compound 5) exhibit enhanced activity (MIC = 1.56 µg/mL) due to improved membrane penetration and target engagement.

- Trifluoromethyl groups : Electron-withdrawing -CF at C2/C8 enhances quinoline ring rigidity and metabolic stability, critical for sustained intracellular drug levels .

Q. What methodologies address solubility challenges in formulation studies?

- pH-dependent solubility : At physiological pH (7.4), protonation of the quinoline nitrogen increases aqueous solubility. Use buffered solutions (e.g., phosphate buffer) to stabilize ionized forms.

- Surfactant micelles : Polysorbate 80 or Cremophor EL enhance solubility via hydrophobic encapsulation, validated by dynamic light scattering (DLS) and UV-Vis spectroscopy .

Q. How is crystallographic data leveraged in drug design?

- SHELX refinement : Resolves electron density maps to confirm substituent positions (e.g., -CF orientation) and hydrogen-bonding networks critical for target binding.

- Twinning analysis : SHELXD/SHELXE corrects for crystal twinning in high-throughput phasing of macromolecular complexes (e.g., quinoline-enzyme adducts) .

Q. What is the impact of stereochemistry on antimalarial activity in mefloquine analogs?

- Erythro vs. threo diastereomers : (-)-(11S,2'R)-erythro-mefloquine shows higher efficacy against Plasmodium falciparum (IC < 10 nM) but increased neurotoxicity due to blood-brain barrier penetration.

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase to isolate enantiomers for preclinical profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.